molecular formula C10H12O3 B142449 Methyl 2-(4-hydroxy-3-methylphenyl)acetate CAS No. 64360-47-0

Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Cat. No. B142449
CAS RN: 64360-47-0
M. Wt: 180.2 g/mol
InChI Key: UBFCYPQWMPUWJN-UHFFFAOYSA-N
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Description

“Methyl 2-(4-hydroxy-3-methylphenyl)acetate” is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 g/mol . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-hydroxy-3-methylphenyl)acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-hydroxy-3-methylphenyl)acetate” has a molecular weight of 180.20 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 180.078644241 g/mol . The topological polar surface area is 46.5 Ų .

Scientific Research Applications

Chemical Synthesis

“Methyl 2-(4-hydroxy-3-methylphenyl)acetate” is a chemical compound that can be used in the synthesis of other complex molecules . Its structure and properties make it a useful building block in organic chemistry.

Biological Research

This compound could potentially be used in biological research. For instance, similar compounds have been used in the development of prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug .

Pharmaceutical Applications

“Methyl 2-(4-hydroxy-3-methylphenyl)acetate” could potentially be used in pharmaceutical applications. Similar compounds have been used in the synthesis of drugs , suggesting that this compound could also have potential uses in this field.

Safety and Hazards

The safety information for “Methyl 2-(4-hydroxy-3-methylphenyl)acetate” indicates that it has the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Methyl 2-(4-hydroxy-3-methylphenyl)acetate, also known as 2-(4-Hydroxy-3-methylphenyl)acetic acid methyl ester, is a chemical compound with the molecular formula C10H12O3 . This article will discuss its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Pharmacokinetics

The compound is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.08 , which may impact its bioavailability and distribution within the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-(4-hydroxy-3-methylphenyl)acetate. For instance, the compound is stored in an inert atmosphere at room temperature , which may help maintain its stability.

properties

IUPAC Name

methyl 2-(4-hydroxy-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFCYPQWMPUWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492992
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxy-3-methylphenyl)acetate

CAS RN

64360-47-0
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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